molecular formula C16H16F3N5S B10920883 N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10920883
M. Wt: 367.4 g/mol
InChI Key: RDZKAVIIQZVSOV-UHFFFAOYSA-N
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Description

N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole ring, a thienyl group, and a trifluoromethyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thienyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application, but often include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(5-METHYL-2-THIENYL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: Differs in the position of the thienyl group, potentially altering its binding properties.

Uniqueness

The presence of the trifluoromethyl group in N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16F3N5S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(5-methylpyrazol-1-yl)ethyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H16F3N5S/c1-10-5-6-21-24(10)8-7-20-15-22-12(13-4-3-11(2)25-13)9-14(23-15)16(17,18)19/h3-6,9H,7-8H2,1-2H3,(H,20,22,23)

InChI Key

RDZKAVIIQZVSOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(S3)C

Origin of Product

United States

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